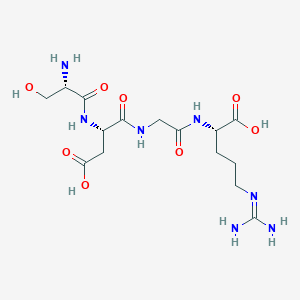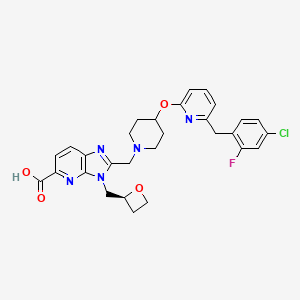
microRNA-21-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MicroRNA-21-IN-1 is a potent inhibitor of microRNA-21, a small noncoding RNA that plays a significant role in regulating gene expression at the posttranscriptional level. MicroRNA-21 is known for its critical role in various cancers, including glioblastoma, pancreatic adenocarcinoma, and non-small cell lung cancer . This compound has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a valuable compound in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of microRNA-21-IN-1 involves several steps, starting with the preparation of precursor molecules. The primary miRNA (pri-miRNA) is transcribed by RNA polymerase II/III, producing a hairpin-like structure containing a 5′-7-methylguanosine cap and poly(A) tail . This pri-miRNA is then processed by the RNase III endonuclease, Drosha, and the double-stranded RNA-binding protein, DiGeorge syndrome critical region 8, to release a 70 nucleotide stem-loop precursor miRNA (pre-miRNA) with a 3′ overhang .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process ensures high purity and yield, making it suitable for research and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: MicroRNA-21-IN-1 undergoes various chemical reactions, including hybridization, strand displacement, and cleavage. These reactions are essential for its function as an inhibitor of microRNA-21.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include RNA polymerase, RNase III endonuclease, and various buffer solutions. The reactions typically occur under physiological conditions, with temperatures ranging from 37°C to 50°C .
Major Products Formed: The major products formed from the reactions involving this compound include the mature miRNA-21 and its downstream targets, such as PTEN, EGR1, and SLIT2 .
Aplicaciones Científicas De Investigación
MicroRNA-21-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of microRNA-21 in tumorigenesis and to develop targeted therapies . In biology, it helps in understanding the regulation of gene expression and the mechanisms of apoptosis and cell proliferation . In medicine, this compound is being explored as a potential therapeutic agent for various cancers and other diseases associated with abnormal microRNA-21 expression . Additionally, it has applications in the development of diagnostic tools and biomarkers for cancer staging and prognosis .
Mecanismo De Acción
MicroRNA-21-IN-1 exerts its effects by binding to the precursor of microRNA-21 and inhibiting its maturation. This binding prevents the processing of pri-miRNA to mature miRNA-21, thereby reducing its expression levels . The molecular targets of this compound include the Dicer cleavage site on the pre-miRNA, which is crucial for the biogenesis of mature miRNA-21 . By inhibiting this process, this compound effectively reduces the oncogenic effects of microRNA-21, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
MicroRNA-21-IN-1 is unique in its high affinity and specificity for microRNA-21. Similar compounds include other microRNA inhibitors such as microRNA-155-IN-1 and microRNA-221-IN-1, which target different microRNAs involved in cancer and other diseases . this compound stands out due to its potent inhibitory effects and its ability to upregulate downstream targets like PTEN, EGR1, and SLIT2 .
Propiedades
Fórmula molecular |
C30H37FN6O3 |
|---|---|
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-N-[4-(2-piperidin-1-ylethylcarbamoyl)phenyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C30H37FN6O3/c1-2-36-20-24(28(38)23-18-25(31)27(19-26(23)36)37-16-10-32-11-17-37)30(40)34-22-8-6-21(7-9-22)29(39)33-12-15-35-13-4-3-5-14-35/h6-9,18-20,32H,2-5,10-17H2,1H3,(H,33,39)(H,34,40) |
Clave InChI |
QZVASKUJNDLONM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)NC4=CC=C(C=C4)C(=O)NCCN5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


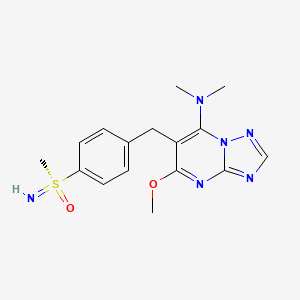
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
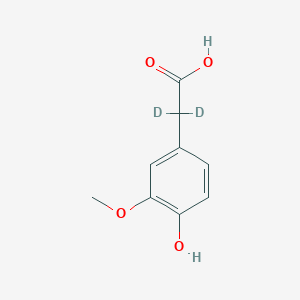
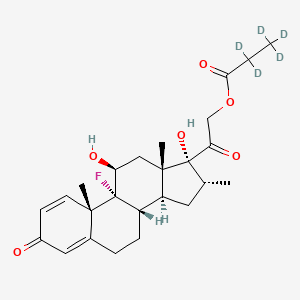
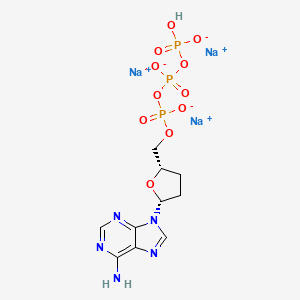
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
